molecular formula C12H32N2Si2 B017022 1,2-Bis-(tert-butyldimethylsilyl)hydrazine CAS No. 10000-20-1

1,2-Bis-(tert-butyldimethylsilyl)hydrazine

Cat. No. B017022
CAS RN: 10000-20-1
M. Wt: 260.57 g/mol
InChI Key: AIZSLKRCSRDHKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-Bis-(tert-butyldimethylsilyl)hydrazine involves the reaction of di-tert-butyldifluorosilane with monolithiated hydrazine, yielding the desired silylated hydrazine derivatives. This process is highlighted by the formation of structure-isomeric N,N- and N,N′-Bis(silyl)hydrazines through various condensation reactions and HCl elimination processes (Drost & Klingebiel, 1993).

Molecular Structure Analysis

The molecular structure of 1,2-Bis-(tert-butyldimethylsilyl)hydrazine exhibits unique features due to the presence of tert-butyldimethylsilyl groups attached to the nitrogen atoms of the hydrazine. These structural elements significantly influence the compound's reactivity and stability, making it a valuable reagent in organic synthesis.

Chemical Reactions and Properties

1,2-Bis-(tert-butyldimethylsilyl)hydrazine participates in various chemical reactions, including Wolff-Kishner reductions, preparation of vinyl halides, and synthesis of gem-dihalides. Its use in Wolff-Kishner-type reduction reactions demonstrates its utility as a superior alternative to simple hydrazones (Furrow & Myers, 2004).

Scientific Research Applications

  • Building Blocks for Chemical Synthesis : (Di-tert1-butylfluorsilyl)hydrazine serves as a building block for isomeric N,N- and N,N′1-bis(silyl)hydrazines, important in forming stable monosilylated hydrazines (Drost & Klingebiel, 1993).

  • Antineoplastic Agents : 1-acetyl-1,2-bis-(methylsulfonyl)-2-(2-chloroethyl)hydrazine exhibits promising antineoplastic activity against various cancers, indicating potential for improved drug formulations (Shyam et al., 1993).

  • Polymer Stabilization : Crystal polymorphism in 1,2-bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine, a polymer stabilizer, affects additive behavior and dispersion in polymer compounds (Cogen & Hilmer, 2008).

  • Chemical Reactions and Compounds : Dilithium bis(trimethylsilyl)hydrazine reacts with group IV halides to form various chemical compounds (Vasisht et al., 1986). Moreover, N-tert-butyldimethylsilylhydrazones (TBSH) are efficient in Wolff-Kishner-type reduction reactions and synthesizing vinyl halides and gem-dihalides (Furrow & Myers, 2004).

  • Stable Compound Formation : 1,1-bis(trifluoromethyl)hydrazine is a stable compound used to produce perfluorohydrazones (Bykhovskaya et al., 1984).

  • Cyclization and Crystal Structures : The formation of silylhydrazines from 1,2-bis(bromosilyl)ethane and 1,3-bis(bromosilyl)propane with hydrazine leads to bicyclic compounds with unique cyclization modes and crystal structures (Mitzel et al., 1993).

  • Fluorescent Compounds : The bis(BF2) core complex containing a 1,8-naphthyridine derivative shows intense fluorescence, useful in photophysical studies (Li et al., 2010).

  • Synthesizing Novel Compounds : Lithium-bis(silyl)hydrazide, Tris(silyl)hydrazine, and 1,2-diaza-3,5-disilacyclopentane are synthesized by reacting bis(silyl)hydrazines with halogensilanes (Bode et al., 1994).

Future Directions

1,2-Bis-(tert-butyldimethylsilyl)hydrazine finds utility in synthesizing metal-organic frameworks, preparing functionalized nanomaterials, and contributing to polymer synthesis . Given its versatile applications and broad synthetic capabilities, this compound holds significant importance in the field of organic chemistry .

properties

IUPAC Name

1,2-bis[tert-butyl(dimethyl)silyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H32N2Si2/c1-11(2,3)15(7,8)13-14-16(9,10)12(4,5)6/h13-14H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZSLKRCSRDHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)NN[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32N2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471430
Record name 1,2-Bis-(tert-butyldimethylsilyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis-(tert-butyldimethylsilyl)hydrazine

CAS RN

10000-20-1
Record name 1,2-Bis-(tert-butyldimethylsilyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis-(tert-butyldimethylsilyl)hydrazine
Reactant of Route 2
1,2-Bis-(tert-butyldimethylsilyl)hydrazine

Citations

For This Compound
37
Citations
ME Furrow, AG Myers - Journal of the American Chemical Society, 2004 - ACS Publications
In this work we develop practical chemistry for the preparation of N-tert-butyldimethylsilylhydrazone (TBSH) derivatives from carbonyl-containing compounds and show that these …
Number of citations: 212 pubs.acs.org
ME Furrow - 2004 - search.proquest.com
Hydrazones serve as intermediates in numerous reactions of synthetic utility, including such important transformations as the Wolff-Kishner reduction and the Barton vinyl iodide …
Number of citations: 0 search.proquest.com
ME Furrow, AG Myers - Journal of the American Chemical Society, 2004 - ACS Publications
The bimolecular reaction of carboxylic acids with diazoalkanes to form esters is among the mildest and most efficient of organic transformations but is seldom used in synthesis beyond …
Number of citations: 111 pubs.acs.org
N Kischner - 2020 - lscollege.ac.in
The Wolff–Kishner reduction is a reaction used in organic chemistry to convert carbonyl functionalities into methylene groups.[1] In the context of complex molecule synthesis, it is most …
Number of citations: 1 www.lscollege.ac.in
TC Pijper, D Pijper, MM Pollard, F Dumur… - The Journal of …, 2010 - ACS Publications
Controlling the unidirectional rotary process of second-generation molecular motors demands access to these motors in their enantiomerically pure form. In this paper, we describe an …
Number of citations: 33 pubs.acs.org
Y Koizumi, M Ide, A Saeki, C Vijayakumar, B Balan… - Polymer …, 2013 - pubs.rsc.org
We synthesized a series of new low-band gap donor–acceptor copolymers containing 4,4′-bis(alkyl)-[6,6′-bithieno[3,2-b]pyrrolylidene]-5,5′(4H,4′H)-dione. This acceptor unit, so-…
Number of citations: 114 pubs.rsc.org
JA Lundy - 2016 - search.proquest.com
Nucleoside analogues are commonly used in the treatment of viral infections and cancers. The effectiveness of the nucleoside analogue is generally dependent on the ability for the …
Number of citations: 0 search.proquest.com
KA Kumar, R Sowmya - researchgate.net
Schiff bases are versatile compounds with a series of applications, from synthetic to biological to technological spheres. There was a lots of development took place in recent years in …
Number of citations: 0 www.researchgate.net
J Tang, L Lv, XJ Dai, CC Li, L Li, CJ Li - Chemical Communications, 2018 - pubs.rsc.org
Traditional cross-couplings require stoichiometric organometallic reagents. A novel nickel-catalyzed cross-coupling reaction between aldehydes and aryl halides via hydrazone …
Number of citations: 44 pubs.rsc.org
JPL Ng, P Coghi, BYK Law, L Liu… - Organic Chemistry …, 2020 - pubs.rsc.org
Sinomenine is a tetracyclic alkaloid that is extracted from the traditional Chinese medicine sinomenium acutum. It has been reported to possess low cytotoxicity and a variety of …
Number of citations: 10 pubs.rsc.org

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